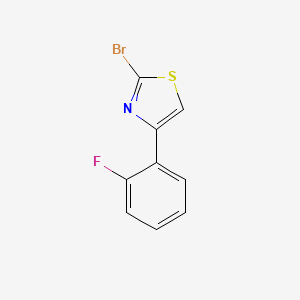

2-Bromo-4-(2-fluorophenyl)-1,3-thiazole

説明

2-Bromo-4-(2-fluorophenyl)-1,3-thiazole (C₉H₅BrFNS; average mass: 258.108 g/mol) is a brominated thiazole derivative featuring a 2-fluorophenyl substituent at the 4-position of the heterocyclic ring . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules with anti-inflammatory, antimicrobial, and antitumoral activities . The bromine atom at position 2 enhances reactivity, enabling nucleophilic substitution reactions, while the 2-fluorophenyl group introduces steric and electronic effects that modulate biological interactions .

特性

分子式 |

C9H5BrFNS |

|---|---|

分子量 |

258.11 g/mol |

IUPAC名 |

2-bromo-4-(2-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H |

InChIキー |

CSMHNAGLUNHDKL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)Br)F |

製品の起源 |

United States |

類似化合物との比較

2-Bromo-4-phenyl-1,3-thiazole

- Structure : Replaces the 2-fluorophenyl group with a simple phenyl ring.

- Reactivity : The bromine atom undergoes substitution with secondary amines, similar to the fluorophenyl analog .

- Crystal Packing : Exhibits π-π stacking (3.815 Å between thiazole and phenyl rings) and S···Br interactions (3.5402 Å), influencing solid-state stability .

- Biological Relevance : Used in studies of epothilones (antitumor agents) and metabotropic glutamate receptor antagonists .

4-Bromo-2-(3,5-difluorophenyl)-1,3-thiazole

- Structure: Contains a 3,5-difluorophenyl group, increasing electron-withdrawing effects compared to the mono-fluorinated analog.

2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

1,3-Thiazole vs. 1,3,4-Thiadiazole Derivatives

- Inhibitory Activity : 1,3-Thiazole derivatives (e.g., 4-methyl-thiazole) exhibit superior in vitro inhibitory activity compared to 1,3,4-thiadiazole analogs. For example, compound 6a (thiazole) shows higher activity than 11a (thiadiazole) in enzymatic assays .

- Electronic Effects : The thiazole ring’s electron-rich nature enhances interactions with target proteins, whereas thiadiazoles’ lower electron density reduces binding affinity .

Antimicrobial Activity

- 2-Bromo-4-(4-chlorophenyl)thiazole : Displays moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the chloro substituent’s hydrophobicity .

- 2-Bromo-4-(2-fluorophenyl)-1,3-thiazole: Limited data on antimicrobial effects, though fluorophenyl groups are known to improve membrane penetration in related compounds .

Thermodynamic Stability

- 2-Bromo-4-phenyl-1,3-thiazole: Melts at 327–328 K, reflecting strong intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。